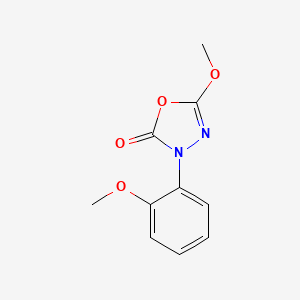

Metoxadiazone

描述

structure given in first source

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-14-8-6-4-3-5-7(8)12-10(13)16-9(11-12)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMQQEMGRMBUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)OC(=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866815 | |

| Record name | 5-Methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60589-06-2, 106728-68-1 | |

| Record name | Metoxadiazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60589-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoxadiazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060589062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-methoxy-3-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106728681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOXADIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Z0OMV86O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metoxadiazone's Enigmatic Assault on Insect Neurons: A Technical Guide to Unraveling its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoxadiazone, an oxadiazolone insecticide, demonstrates efficacy against a range of insect pests, suggesting a neurotoxic mechanism of action. However, the precise molecular interactions underpinning its insecticidal properties remain largely uncharacterized in publicly available literature. This technical guide synthesizes current knowledge on the primary neuronal targets of insecticides and outlines the established experimental methodologies used to elucidate their mechanisms of action. While specific quantitative data for this compound is not available, this document serves as a comprehensive framework for researchers seeking to investigate its neurotoxicity. We present generalized experimental workflows, conceptual signaling pathways, and illustrative data tables based on well-studied neurotoxic insecticides that likely share a similar mode of action with this compound, such as sodium channel blockers.

Introduction to this compound

This compound is a synthetic insecticide belonging to the oxadiazolone chemical class. It is recognized for its stomach and contact activity against various agricultural pests, including thrips, beetles, and leafhoppers. The chemical structure of this compound suggests that its mode of action likely involves the disruption of the insect's nervous system, a common characteristic of many modern insecticides.

Primary Neuronal Targets for Insecticides

The insect nervous system presents several key targets for insecticides. The two most prominent and well-validated targets are voltage-gated sodium channels (VGSCs) and GABA (gamma-aminobutyric acid) receptors.

Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels are integral membrane proteins essential for the initiation and propagation of action potentials in neurons.[1] Insecticides that target VGSCs can either cause hyperexcitability by locking the channel in an open state (e.g., pyrethroids) or block nerve signal transmission by preventing channel opening (e.g., sodium channel blocker insecticides - SCBIs).[2][3] Given that other oxadiazine insecticides like indoxacarb are known sodium channel blockers, it is plausible that this compound may share this mechanism.[4]

GABA Receptors

GABA receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the insect central nervous system.[5][6] They are the target of several classes of insecticides, including cyclodienes and phenylpyrazoles.[5] These insecticides act as non-competitive antagonists, blocking the chloride ion influx mediated by GABA, which leads to hyperexcitation, convulsions, and death of the insect.[5][6]

Postulated Mechanism of Action of this compound

In the absence of direct experimental evidence for this compound, we can postulate its likely mechanism of action based on its chemical class and the known targets of other neurotoxic insecticides. The oxadiazolone structure is present in other compounds that interact with ion channels. It is hypothesized that this compound may act as a sodium channel blocker .

This hypothesis is based on the mode of action of indoxacarb, an oxadiazine insecticide, which is a well-characterized SCBI.[4] SCBIs typically bind to a site on the sodium channel that is distinct from that of other insecticides like pyrethroids.[2] They stabilize the inactivated state of the channel, thereby preventing the influx of sodium ions and blocking the propagation of action potentials.[3] This leads to paralysis and eventual death of the insect.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of electrophysiological and biochemical experiments are required. The following protocols are standard in the field of insecticide neurotoxicology.

Electrophysiological Recordings

Electrophysiological techniques are crucial for studying the effects of a compound on the electrical properties of single neurons or neuronal networks.

The patch-clamp technique allows for the recording of ion flow through single ion channels.

-

Cell Preparation: Neurons are isolated from the target insect species, typically from the central nervous system (e.g., dorsal unpaired median (DUM) neurons from cockroaches) or expressed in heterologous systems like Xenopus oocytes or HEK cells.

-

Recording Configuration: A glass micropipette with a very small tip diameter is sealed onto the surface of the neuron. Different configurations can be used:

-

Whole-cell recording: The membrane patch is ruptured, allowing measurement of the total current flowing through all ion channels in the cell.

-

Single-channel recording: A small patch of membrane containing one or more ion channels is isolated, allowing the study of individual channel kinetics.

-

-

Voltage-Clamp Protocol: The membrane potential is held at a specific voltage, and the current that flows through the ion channels in response to a series of voltage steps is measured. This allows for the characterization of the voltage-dependence of channel activation and inactivation.

-

Data Analysis: The recorded currents are analyzed to determine the effect of the test compound (this compound) on parameters such as peak current amplitude, time course of activation and inactivation, and voltage-dependence of gating.

This technique is commonly used with Xenopus oocytes expressing the ion channel of interest.

-

Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the insect sodium channel or GABA receptor subunits.

-

Recording: Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage at a desired level.

-

Drug Application: The test compound is applied to the bath solution, and the resulting changes in ion channel currents are recorded.

Biochemical Assays

Biochemical assays are used to study the binding of the insecticide to its target receptor.

This assay measures the affinity of a compound for a specific receptor.

-

Membrane Preparation: Membranes are prepared from insect neural tissue or cells expressing the target receptor.

-

Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the target site (e.g., [³H]batrachotoxin for sodium channels, [³H]EBOB for GABA receptors).

-

Competition Assay: The ability of the unlabeled test compound (this compound) to displace the radiolabeled ligand is measured at various concentrations.

-

Data Analysis: The data is used to calculate the binding affinity (Ki) of the test compound for the receptor.

Data Presentation: Illustrative Quantitative Data

While specific data for this compound is unavailable, the following tables illustrate the types of quantitative data that would be generated from the aforementioned experimental protocols to characterize the action of a hypothetical sodium channel blocker.

| Table 1: Electrophysiological Effects on Insect Voltage-Gated Sodium Channels | |

| Parameter | Effect of Hypothetical SCBI |

| Peak Sodium Current (INa) | Concentration-dependent reduction |

| IC50 for INa Block | e.g., 50 nM |

| Voltage-dependence of Activation (V1/2) | No significant shift |

| Voltage-dependence of Inactivation (V1/2) | Hyperpolarizing shift (e.g., -15 mV) |

| Time Constant of Inactivation (τh) | No significant change |

| Use-dependent Block | Increased block with repetitive stimulation |

| Table 2: Radioligand Binding Affinity to Insect Neuronal Membranes | |

| Radioligand | Target Site |

| [³H]Batrachotoxin | Sodium Channel Site 2 |

| Ki for Hypothetical SCBI | e.g., 25 nM |

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for investigating the mechanism of action of a neurotoxic insecticide and a conceptual model of sodium channel blockage.

Caption: Generalized workflow for insecticide mode of action studies.

References

- 1. Electrophysiological Recording of The Central Nervous System Activity of Third-Instar Drosophila Melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reference Protocol Guidelines for Neurobehavioral-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. [PDF] Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Metoxadiazone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoxadiazone, with the chemical name 5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, is a significant scaffold in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound and its derivatives, based on established methodologies for the synthesis of the 1,3,4-oxadiazol-2(3H)-one core. This document outlines detailed experimental protocols, presents quantitative data in tabular format for clarity, and includes visualizations of the synthetic pathways to facilitate understanding and replication by researchers in the field.

Introduction

The 1,3,4-oxadiazole moiety is a prevalent heterocyclic core in a wide range of biologically active compounds.[1][2] The 1,3,4-oxadiazol-2(3H)-one ring system, in particular, has attracted considerable interest. This compound and its derivatives are of interest for their potential applications in drug discovery and agrochemical development. This guide details a likely multi-step synthesis of this compound, commencing with the formation of a key hydrazine intermediate, followed by the construction of the oxadiazolone ring and subsequent functionalization.

Proposed Synthesis Pathway of this compound

The synthesis of this compound can be logically approached in a three-stage process, as depicted in the workflow below. This pathway is constructed based on well-established organic chemistry principles and analogous reactions reported in the literature for the synthesis of similar 1,3,4-oxadiazol-2(3H)-one structures.

Caption: Proposed multi-stage synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each stage of the proposed synthesis. These protocols are based on analogous procedures found in the scientific literature for similar transformations.

Stage 1: Synthesis of 2-Methoxyphenylhydrazine

Reaction: o-Anisidine → 2-Methoxyphenylhydrazine

Protocol:

-

Diazotization: To a stirred solution of o-anisidine (1.0 eq) in aqueous hydrochloric acid (2.5 eq) at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Reduction: In a separate flask, a solution of sodium sulfite (2.0 eq) in water is prepared and cooled to 0-5 °C. The previously prepared diazonium salt solution is then added slowly to the sodium sulfite solution, keeping the temperature below 10 °C. The mixture is stirred for 1-2 hours at this temperature and then allowed to warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction mixture is acidified with concentrated hydrochloric acid and heated to 70-80 °C for 1-2 hours to hydrolyze the intermediate. After cooling, the solution is made basic with a concentrated sodium hydroxide solution. The product, 2-methoxyphenylhydrazine, is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Stage 2: Formation of Hydrazide Intermediate

Reaction: 2-Methoxyphenylhydrazine + Methyl Chloroformate → Methyl 2-(2-methoxyphenyl)hydrazinecarboxylate

Protocol:

-

Reaction Setup: 2-Methoxyphenylhydrazine (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in the presence of a base (e.g., triethylamine or pyridine, 1.1 eq) to neutralize the generated HCl.

-

Addition of Reagent: The solution is cooled to 0 °C, and methyl chloroformate (1.05 eq) is added dropwise with stirring.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be purified by column chromatography or recrystallization.

Stage 3: Cyclization and Methylation to this compound

Reaction: Methyl 2-(2-methoxyphenyl)hydrazinecarboxylate → 3-(2-Methoxyphenyl)-1,3,4-oxadiazol-2,5(3H,4H)-dione → this compound

Protocol:

-

Cyclization: The intermediate, methyl 2-(2-methoxyphenyl)hydrazinecarboxylate (1.0 eq), is dissolved in a suitable inert solvent like toluene or dioxane. A phosgene equivalent, such as triphosgene (0.4 eq), is added portion-wise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the toxicity of phosgene.

-

Isolation of Intermediate: After cooling, the solvent is removed under reduced pressure to yield the crude 3-(2-methoxyphenyl)-1,3,4-oxadiazol-2,5(3H,4H)-dione. This intermediate may be purified by recrystallization.

-

Methylation: The cyclized intermediate (1.0 eq) is dissolved in a polar aprotic solvent like acetone or acetonitrile. A base such as potassium carbonate (1.5 eq) is added, followed by the dropwise addition of a methylating agent like methyl iodide (1.2 eq). The reaction mixture is stirred at room temperature or slightly elevated temperature for 4-8 hours.

-

Final Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts, and the solvent is evaporated. The residue is dissolved in an organic solvent and washed with water. The organic layer is dried, and the solvent is removed to yield crude this compound. The final product can be purified by column chromatography on silica gel or by recrystallization to obtain a pure sample.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis, based on typical yields for analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material(s) | Product | Typical Yield (%) |

| 1 | Synthesis of 2-Methoxyphenylhydrazine | o-Anisidine | 2-Methoxyphenylhydrazine | 70-85 |

| 2 | Formation of Hydrazide Intermediate | 2-Methoxyphenylhydrazine, Methyl Chloroformate | Methyl 2-(2-methoxyphenyl)hydrazinecarboxylate | 80-95 |

| 3a | Cyclization to Oxadiazol-dione | Methyl 2-(2-methoxyphenyl)hydrazinecarboxylate, Triphosgene | 3-(2-Methoxyphenyl)-1,3,4-oxadiazol-2,5(3H,4H)-dione | 60-80 |

| 3b | Methylation to this compound | 3-(2-Methoxyphenyl)-1,3,4-oxadiazol-2,5(3H,4H)-dione, Methyl Iodide | This compound | 75-90 |

Synthesis of this compound Derivatives

The general synthetic strategy outlined for this compound can be adapted to synthesize a variety of derivatives. By modifying the starting materials, researchers can introduce different substituents on the phenyl ring or replace the 5-methoxy group with other functionalities.

Variation of the Aryl Group

To synthesize derivatives with different substituents on the phenyl ring, the corresponding substituted o-anisidine can be used as the starting material in Stage 1. For example, using 4-chloro-o-anisidine would lead to the corresponding 3-(4-chloro-2-methoxyphenyl) derivative of this compound.

Variation of the 5-Alkoxy Group

To introduce different alkoxy groups at the 5-position, alternative alkylating agents can be used in the final methylation step (Stage 3b). For instance, using ethyl iodide or benzyl bromide would yield the corresponding 5-ethoxy or 5-benzyloxy derivatives.

Caption: General scheme for the synthesis of this compound derivatives.

Conclusion

This technical guide provides a detailed and plausible synthetic pathway for this compound and its derivatives. The proposed multi-step synthesis is based on established and reliable chemical transformations. The provided experimental protocols, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers engaged in the synthesis of novel 1,3,4-oxadiazol-2(3H)-one compounds for applications in drug discovery and agrochemical development. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity on a larger scale.

Disclaimer: The synthesis described herein involves the use of hazardous materials, including phosgene equivalents, and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.

References

- 1. Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Metoxadiazone

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Metoxadiazone. The information is curated for researchers, scientists, and professionals involved in drug development and related fields, with a focus on structured data presentation, experimental context, and visual representation of key processes.

Core Chemical and Physical Properties

This compound is an oxadiazolone insecticide.[1] Its fundamental chemical and physical characteristics are summarized below, providing a foundational dataset for research and development activities.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | [2][3][4][5] |

| CAS Number | 60589-06-2 | [1][2][6][7] |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [2][3][6][8] |

| Molecular Weight | 222.20 g/mol | [2][4][5][8] |

| Appearance | Pale yellow to light brown solid / Pale yellow to beige coloured crystalline powder | [5][7] |

| Boiling Point | 363.37°C (Rough Estimate) | [7] |

| Density | 1.3404 (Rough Estimate) | [7] |

| Solubility | Easily soluble in xylene and ethanol; Slightly soluble in Chloroform and Methanol | [7][9] |

| pKa | -0.95 ± 0.40 (Predicted) | [7] |

| InChI Key | LTMQQEMGRMBUSL-UHFFFAOYSA-N | [1][2][3] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's physical properties are not extensively published in readily available scientific literature, generalized standard laboratory procedures are applicable. Below are representative methodologies for determining key physical constants.

Generalized Protocol: Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity.[2][8] The capillary method is a standard technique for this determination.[7]

-

Sample Preparation: The this compound sample must be completely dry and finely powdered to ensure uniform heat distribution.[6]

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[4] The tube is tapped gently to compact the sample.[4]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[2][8]

-

Heating: The sample is heated rapidly at first to determine an approximate melting range.[2] A second, fresh sample is then heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[4][8]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.[4] The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[4] For a pure compound, this range is typically narrow (0.5-1.0°C).[8]

Generalized Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the solubility of compounds, particularly those with low solubility.[5]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[5]

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clarified saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Biological Activity and Mechanism of Action

This compound is classified as an oxadiazolone insecticide.[1][10] It is utilized primarily as a sanitary insecticide to control pests like houseflies and cockroaches and is also effective against agricultural pests.[9] The compound exerts its effect through stomach-toxic and tactile (contact) actions on insects.[9]

One reported mode of action suggests that this compound functions by blocking adrenergic receptors.[1] This interference leads to the relaxation of vascular smooth muscles and the inhibition of norepinephrine secretion from the adrenal glands.[1] This mechanism disrupts normal physiological processes within the target pest.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. westlab.com [westlab.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

Metoxadiazone: A Toxicological Profile in Invertebrates - A Technical Guide

Disclaimer: Publicly available quantitative toxicological data for the acute and chronic effects of Metoxadiazone on a wide range of invertebrate species is notably scarce. This guide provides a comprehensive overview of the known characteristics of this compound, its likely mode of action, and the standardized experimental protocols that would be employed to establish its toxicological profile in invertebrates. The data tables are presented as illustrative templates to guide future research and data presentation.

Executive Summary

This compound is an insecticide belonging to the oxadiazolone chemical class.[1] While specific data on its direct impact on invertebrates is limited in the public domain, its classification as an insecticide necessitates a thorough understanding of its potential risks to non-target invertebrate species. This document outlines the standard toxicological assessment framework for insecticides in key invertebrate groups, including aquatic and terrestrial species. It details the experimental methodologies required to generate critical toxicological endpoints such as LC50, EC50, NOEC, and LOEC values. Furthermore, this guide provides visual representations of experimental workflows and potential signaling pathways that may be affected by this class of insecticides. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the environmental risk assessment of this compound and other novel insecticides.

Chemical Profile and Mode of Action

Chemical Name: 5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one[1][2] Chemical Class: Oxadiazolone insecticide[1] CAS Registry Number: 60589-06-2[1][2] Mode of Action (Presumed): The precise mode of action for this compound is not well-documented in publicly accessible literature. However, insecticides within the broader oxadiazine class, which is structurally related, are known to act as sodium channel blockers.[3] These compounds typically require metabolic activation within the insect to a more potent form.[3] This active metabolite then binds to the sodium channels in the nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission.[3] This leads to paralysis and eventual death of the insect.[3][4] It is plausible that this compound shares a similar mechanism of action, targeting the nervous system of invertebrates.

Quantitative Toxicological Data Summary

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates (Illustrative Template)

| Species | Test Type | Duration | Endpoint | Value (µg/L) | 95% Confidence Interval | Reference |

| Daphnia magna (Water Flea) | Static | 48 hours | EC50 (Immobilisation) | Data not available | Data not available | |

| Chironomus riparius (Midge Larva) | Static | 96 hours | LC50 (Mortality) | Data not available | Data not available | |

| Americamysis bahia (Mysid Shrimp) | Static | 96 hours | LC50 (Mortality) | Data not available | Data not available |

Table 2: Chronic Toxicity of this compound to Aquatic Invertebrates (Illustrative Template)

| Species | Test Type | Duration | Endpoint | Value (µg/L) | Reference |

| Daphnia magna (Water Flea) | Semi-static | 21 days | NOEC (Reproduction) | Data not available | |

| Daphnia magna (Water Flea) | Semi-static | 21 days | LOEC (Reproduction) | Data not available | |

| Chironomus riparius (Midge Larva) | Static | 28 days | NOEC (Emergence) | Data not available | |

| Chironomus riparius (Midge Larva) | Static | 28 days | LOEC (Emergence) | Data not available |

Table 3: Toxicity of this compound to Soil-Dwelling Invertebrates (Illustrative Template)

| Species | Test Type | Duration | Endpoint | Value (mg/kg soil) | Reference |

| Eisenia fetida (Earthworm) | Artificial Soil Test | 14 days | LC50 (Mortality) | Data not available | |

| Eisenia fetida (Earthworm) | Artificial Soil Test | 56 days | NOEC (Reproduction) | Data not available | |

| Folsomia candida (Springtail) | Artificial Soil Test | 28 days | EC50 (Reproduction) | Data not available | |

| Folsomia candida (Springtail) | Artificial Soil Test | 28 days | NOEC (Reproduction) | Data not available |

Table 4: Contact and Oral Toxicity of this compound to Non-Target Arthropods (Illustrative Template)

| Species | Exposure Route | Duration | Endpoint | Value (µ g/organism ) | Reference |

| Apis mellifera (Honey Bee) | Contact | 48 hours | LD50 | Data not available | |

| Apis mellifera (Honey Bee) | Oral | 48 hours | LD50 | Data not available | |

| Typhlodromus pyri (Predatory Mite) | Contact | 7 days | LR50 (Lethal Rate) | Data not available | |

| Aphidius rhopalosiphi (Parasitoid Wasp) | Contact | 48 hours | LR50 (Lethal Rate) | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the toxicological profile of this compound in representative invertebrate species. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Invertebrate Toxicity Testing

4.1.1 Daphnia magna Acute Immobilisation Test (OECD 202)

-

Objective: To determine the concentration of this compound that results in the immobilisation of 50% of the tested Daphnia magna population (EC50) over a 48-hour period.

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

-

Test Design: Static test. At least five concentrations of the test substance, plus a control group, are used. Each group should have at least 20 daphnids, divided into at least four replicates.

-

Test Conditions: The test is conducted in a defined culture medium at a temperature of 20 ± 1°C with a photoperiod of 16 hours light and 8 hours dark. The daphnids are not fed during the test.

-

Observations: The number of immobilised daphnids in each test vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using probit analysis or other appropriate statistical methods.

4.1.2 Daphnia magna Reproduction Test (OECD 211)

-

Objective: To determine the effects of this compound on the reproductive output of Daphnia magna over a 21-day period, identifying the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC).

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

-

Test Design: Semi-static test. The test solutions and control media are renewed at least three times a week. At least five test concentrations are used. Each test group consists of 10 replicates, each with one daphnid.

-

Test Conditions: The test is maintained under the same temperature and photoperiod conditions as the acute test. The daphnids are fed daily.

-

Observations: Adult mortality and the number of offspring produced per surviving adult are recorded daily.

-

Data Analysis: The primary endpoint is the total number of living offspring produced per parent animal. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the NOEC and LOEC.

Soil-Dwelling Invertebrate Toxicity Testing

4.2.1 Earthworm Acute Toxicity Test (OECD 207)

-

Objective: To determine the concentration of this compound in artificial soil that is lethal to 50% of the test earthworm population (LC50) over a 14-day period.

-

Test Organism: Adult Eisenia fetida.

-

Test Design: The test substance is mixed into an artificial soil substrate. At least five concentrations are tested, along with a control. Each test group has four replicates, with 10 earthworms per replicate.

-

Test Conditions: The test is conducted in the dark at 20 ± 2°C. The soil moisture content is maintained.

-

Observations: Mortality is assessed at 7 and 14 days. Changes in body weight and behavior are also noted.

-

Data Analysis: The 14-day LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.

Non-Target Arthropod Toxicity Testing

4.3.1 Honey Bee Acute Contact and Oral Toxicity Test (OECD 213 & 214)

-

Objective: To determine the dose of this compound that is lethal to 50% of the adult worker honey bee population (LD50) following contact or oral exposure.

-

Test Organism: Young adult worker honey bees (Apis mellifera).

-

Test Design (Contact): The test substance, dissolved in a suitable carrier, is applied directly to the dorsal thorax of the bees. At least five doses are tested, plus a control and a solvent control. Each test group should contain at least 10 bees, with at least three replicates.

-

Test Design (Oral): The bees are fed a single dose of the test substance in a sucrose solution. The design is similar to the contact test.

-

Test Conditions: The bees are kept in cages at a controlled temperature and humidity and are provided with a sucrose solution.

-

Observations: Mortality is recorded at 4, 24, and 48 hours. Sub-lethal effects are also noted.

-

Data Analysis: The 48-hour LD50 values for both contact and oral exposure are calculated.

Visualizations

Experimental Workflow

Caption: Generalized workflow for invertebrate toxicity testing.

Potential Signaling Pathway Disruption

Caption: Plausible mode of action via sodium channel blockade.

References

Discovery and history of Metoxadiazone as an insecticide

An Overview of an Obscure Oxadiazolone Insecticide

Metoxadiazone, a synthetic insecticide belonging to the oxadiazolone chemical class, presents a case of limited public domain information despite its classification as a pesticide. This technical guide aims to consolidate the available scientific and technical data on this compound, focusing on its discovery, history, chemical properties, and biological activity as an insecticide. However, it is important to note that detailed information regarding its developmental timeline, specific synthesis protocols, quantitative efficacy data, and precise mode of action is not extensively documented in readily accessible scientific literature or patent databases.

Introduction to this compound

This compound is identified by the IUPAC name 5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one and the CAS Registry Number 60589-06-2. Its chemical formula is C₁₀H₁₀N₂O₄. As an oxadiazolone insecticide, it is characterized by a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.

Discovery and History

The specific details surrounding the discovery and historical development of this compound are not well-documented in the public scientific literature. Information regarding the pioneering research institution or corporation, the key scientists involved in its synthesis and characterization, and the timeline of its development and commercialization remains largely unavailable. The history of oxadiazolone insecticides as a broader class began with discoveries of their biological activities, leading to the development of various compounds for use in agriculture and public health.

Chemical Synthesis

While a precise, step-by-step experimental protocol for the industrial synthesis of this compound is not publicly available, the general synthesis of 1,3,4-oxadiazole derivatives is well-established in organic chemistry. These syntheses often involve the cyclization of acylhydrazines or related precursors. One common pathway to form the 1,3,4-oxadiazol-2-one ring system involves the reaction of a hydrazide with phosgene or a phosgene equivalent, followed by cyclization.

A plausible synthetic route to this compound could start from 2-methoxybenzoic acid. This starting material would likely be converted to its corresponding hydrazide, 2-methoxybenzohydrazide. Subsequent reaction with a suitable reagent to introduce the carbonyl and methoxy groups on the oxadiazole ring would lead to the final product.

Hypothetical Synthesis Pathway

Caption: A potential synthetic pathway for this compound.

Mode of Action

The precise biochemical mode of action of this compound is not definitively established in publicly available literature. The Insecticide Resistance Action Committee (IRAC) classification for this compound is listed as "Not known". Generally, insecticides exert their effects by targeting the nervous system or other vital physiological processes in insects. Based on its chemical structure as an oxadiazolone, it may interfere with nerve function or energy metabolism. However, without specific research data, any proposed mechanism remains speculative.

Insecticidal Activity and Efficacy

This compound is reported to have contact and stomach poison activity against a range of insect pests. Anecdotal evidence suggests its use in household insecticide formulations, often in combination with other active ingredients like pyrethroids. A case report from Japan documented instances of dyspnea in humans following inhalation of a household insecticide containing both pyrethroids and this compound[1]. This suggests its use in formulations for controlling common domestic pests.

Unfortunately, a comprehensive and publicly accessible dataset of its insecticidal efficacy, such as median lethal concentration (LC₅₀) or median lethal dose (LD₅₀) values against specific pest species, is not available. This lack of quantitative data makes it difficult to assess its potency and spectrum of activity in comparison to other insecticides.

Toxicological Profile

The toxicological profile of this compound is not extensively detailed in the public domain. The aforementioned case report on respiratory issues in humans after inhalation exposure indicates a potential for toxicity. As with all pesticides, its use would require a thorough evaluation of its effects on non-target organisms and the environment.

Data Summary

Due to the limited availability of specific data, a comprehensive quantitative summary is not possible. The following table represents the basic chemical and physical properties that are known.

| Property | Value |

| IUPAC Name | 5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one |

| CAS Number | 60589-06-2 |

| Molecular Formula | C₁₀H₁₀N₂O₄ |

| IRAC MoA | Not Known |

Conclusion

This compound remains an enigmatic insecticide within the broader class of oxadiazolones. While its chemical identity is established, the critical details regarding its discovery, a specific and reproducible synthesis protocol, quantitative insecticidal efficacy, and a defined mode of action are conspicuously absent from the public scientific record. This lack of information suggests that this compound may be an older, less commercially significant, or regionally used insecticide with limited contemporary research interest. Further in-depth studies and the release of proprietary data would be necessary to construct a more complete and technically robust understanding of this particular insecticide.

References

Metoxadiazone: A Deep Dive into its Structure-Activity Relationship for Next-Generation Insecticides

For Researchers, Scientists, and Drug Development Professionals

Metoxadiazone, a member of the oxadiazolone class of insecticides, represents a significant area of interest in the ongoing development of novel crop protection agents. Understanding the intricate relationship between its chemical structure and biological activity is paramount for designing more potent, selective, and environmentally benign analogs. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related oxadiazole-based insecticides, supported by detailed experimental protocols and visual representations of key biological and experimental processes.

Core Structure and Pharmacophore

This compound, chemically known as 5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, possesses a distinct pharmacophore centered around the 1,3,4-oxadiazol-2(3H)-one ring. The substituents at the N-3 and C-5 positions of this heterocyclic core are critical determinants of its insecticidal efficacy.

Structure-Activity Relationship (SAR) Studies

While comprehensive quantitative SAR data for a wide range of this compound analogs are not extensively published in single sources, a qualitative analysis based on the broader class of 1,3,4-oxadiazole insecticides allows for the deduction of key structural requirements for activity. The following table summarizes the inferred impact of various structural modifications on the insecticidal activity of compounds related to this compound.

Table 1: Qualitative Structure-Activity Relationship of this compound Analogs

| Modification Site | Substituent | Effect on Insecticidal Activity | Inference Source(s) |

| N-3 Phenyl Ring | Substitution Pattern | Ortho-substitution on the phenyl ring appears crucial for activity. | General observation from active analogs. |

| Nature of Substituent | Electron-donating groups (e.g., methoxy) at the ortho position are favorable. | Inferred from the structure of this compound. | |

| Halogen substitution can influence activity, with potency varying based on position and halogen type. | Studies on related phenyl-oxadiazole insecticides. | ||

| C-5 Position | Methoxy Group | The methoxy group is a key feature of this compound, likely contributing to target binding and metabolic stability. | Inferred from the parent structure. |

| Other Alkoxy Groups | Variation of the alkoxy group could modulate potency and selectivity. | General principles of medicinal chemistry. | |

| Alkyl/Aryl Substituents | Replacement of the methoxy group with other moieties significantly alters the chemical class and likely the mode of action and activity spectrum. | Studies on diverse 1,3,4-oxadiazole derivatives.[1] | |

| Oxadiazolone Ring | Isomeric Form | The 1,3,4-oxadiazol-2(3H)-one scaffold is essential. Other oxadiazole isomers (e.g., 1,2,4-oxadiazole) result in different biological profiles. | Comparison across different oxadiazole-based pesticides. |

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis of 5-methoxy-3-(substituted-phenyl)-1,3,4-oxadiazol-2(3H)-one Analogs

This protocol describes a general two-step synthesis of this compound analogs, starting from a substituted phenylhydrazine.

Step 1: Synthesis of 1-(substituted-phenyl)-4-methylcarbazate

-

To a stirred solution of the desired substituted phenylhydrazine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add methyl chloroformate (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the corresponding 1-(substituted-phenyl)-4-methylcarbazate.

Step 2: Oxidative Cyclization to form the 1,3,4-oxadiazol-2(3H)-one ring

-

Dissolve the 1-(substituted-phenyl)-4-methylcarbazate (1.0 eq.) in a suitable solvent such as toluene.

-

Add a cyclizing agent, such as phosgene or a phosgene equivalent like triphosgene (0.4 eq.), in the presence of a base (e.g., pyridine, 2.0 eq.) at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by recrystallization or column chromatography to yield the desired 5-methoxy-3-(substituted-phenyl)-1,3,4-oxadiazol-2(3H)-one analog.

Insecticidal Bioassay: Topical Application on Nilaparvata lugens

This protocol outlines a standard method for assessing the contact toxicity of this compound analogs against the brown planthopper, Nilaparvata lugens.

1. Insect Rearing:

- Maintain a healthy, susceptible laboratory colony of Nilaparvata lugens on rice seedlings under controlled environmental conditions (e.g., 26 ± 2 °C, 70-80% relative humidity, 16:8 h light:dark photoperiod).

2. Preparation of Test Solutions:

- Prepare a stock solution of the test compound in acetone.

- Make a series of five to seven serial dilutions from the stock solution to create a range of concentrations for testing.

3. Topical Application:

- Anesthetize adult female brown planthoppers (3-5 days old) with carbon dioxide for a short duration.

- Using a micro-applicator, apply a 0.2 µL droplet of each test solution to the dorsal thorax of an individual planthopper.

- A control group should be treated with acetone only.

- Use a minimum of 30 insects per concentration level, divided into three replicates.

4. Post-Treatment Observation:

- After treatment, transfer the insects to a fresh rice seedling in a ventilated container.

- Maintain the treated insects under the same controlled conditions as the rearing colony.

- Assess mortality at 24, 48, and 72 hours post-application. Insects that are unable to move when gently prodded are considered dead.

5. Data Analysis:

- Correct the observed mortality for control mortality using Abbott's formula.

- Calculate the median lethal dose (LD50) and its 95% confidence intervals using probit analysis.

Visualizing Key Pathways and Workflows

Proposed Mode of Action: GABA-gated Chloride Channel Blockage

Several oxadiazole-containing insecticides are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system. This leads to hyperexcitation and eventual death. The following diagram illustrates this proposed signaling pathway.

References

Preliminary Screening of Metoxadiazone Against Agricultural Pests: A Methodological and Data Visualization Guide

Disclaimer: As of late 2025, publicly accessible scientific literature and patent databases contain limited specific data on the preliminary insecticidal screening of Metoxadiazone against a broad range of agricultural pests. This guide, therefore, provides a comprehensive methodological framework and illustrative data presentation for the preliminary screening of insecticides, in line with industry and academic standards. The experimental protocols and data tables presented herein are representative examples and should be adapted based on specific research objectives.

Introduction

This compound is an oxadiazolone insecticide.[1] Preliminary screening is a critical first step in the evaluation of a new active ingredient like this compound for its potential use in agriculture. This phase aims to determine the spectrum of activity against key pest species and to establish baseline toxicity data, typically in the form of median lethal concentration (LC50) or median lethal dose (LD50) values. The outcomes of these initial screens inform decisions on further development, including formulation, field trials, and non-target organism safety assessments.

This technical guide outlines standardized laboratory bioassay protocols for evaluating the efficacy of a test compound against representative agricultural pests from the orders Lepidoptera, Hemiptera, and Acari. It further details the presentation of quantitative data and the visualization of experimental workflows and potential modes of action.

Data Presentation: Efficacy of Test Compound

Quantitative data from preliminary screening are crucial for comparing the efficacy of a compound against different pests and relative to existing standards. The following tables are examples of how such data should be structured.

Table 1: Contact Toxicity of a Test Compound against Lepidopteran Pests

| Target Pest | Life Stage | Exposure Time (h) | LC50 (ppm) | 95% Confidence Limits (ppm) |

| Diamondback Moth (Plutella xylostella) | 2nd Instar Larvae | 48 | Data not available | Data not available |

| Tobacco Cutworm (Spodoptera litura) | 3rd Instar Larvae | 48 | Data not available | Data not available |

Table 2: Systemic and Contact Toxicity of a Test Compound against Hemipteran Pests

| Target Pest | Life Stage | Bioassay Method | Exposure Time (h) | LC50 (ppm) | 95% Confidence Limits (ppm) |

| Cotton Aphid (Aphis gossypii) | Adult | Leaf-Dip | 72 | Data not available | Data not available |

| Brown Planthopper (Nilaparvata lugens) | Adult | Systemic Uptake | 96 | Data not available | Data not available |

Table 3: Acaricidal Activity of a Test Compound

| Target Pest | Life Stage | Bioassay Method | Exposure Time (h) | LC50 (ppm) | 95% Confidence Limits (ppm) |

| Two-spotted Spider Mite (Tetranychus urticae) | Adult Female | Leaf-Disc Dip | 72 | Data not available | Data not available |

Experimental Protocols

Detailed and reproducible methodologies are fundamental to sound scientific research. The following protocols are generalized methods for the preliminary screening of insecticides.

General Laboratory Bioassay Conditions

All bioassays should be conducted under controlled environmental conditions to ensure consistency and comparability of results. Standard conditions are typically maintained at 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

Rearing of Test Insects

A continuous and healthy supply of test insects is essential. Pest-specific rearing protocols on either their natural host plants or artificial diets should be established and maintained.

Preparation of Test Solutions

The test compound is typically dissolved in an appropriate solvent, such as acetone or dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure uniform coverage. A control solution, containing the solvent and surfactant at the same concentration as the test solutions, must be included in all assays.

Bioassay Methodologies

The choice of bioassay method depends on the target pest and the expected mode of action of the insecticide (contact, ingestion, or systemic).

This method is commonly used to assess the contact and ingestion toxicity of a compound.

-

Host Plant Preparation: Select fresh, undamaged leaves from the host plant (e.g., cabbage for P. xylostella, castor bean for S. litura).

-

Treatment Application: Dip individual leaves into the test solutions for approximately 10-30 seconds with gentle agitation. Allow the leaves to air-dry completely.

-

Insect Exposure: Place one treated leaf into a Petri dish lined with moistened filter paper. Introduce a known number of larvae (e.g., 10-20) of a specific instar into each dish.

-

Data Collection: Assess larval mortality at predetermined intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Replication: Each concentration and the control should be replicated at least three to five times.

This method is suitable for determining the contact toxicity to sucking insects.

-

Host Plant Preparation: Use leaf discs cut from the host plant (e.g., cotton for A. gossypii).

-

Treatment Application: Dip the leaf discs in the test solutions as described above and allow them to air-dry.

-

Insect Exposure: Place the treated leaf discs, adaxial side up, on a layer of agar in a Petri dish. Transfer a cohort of adult aphids (e.g., 10-20) onto each leaf disc.

-

Data Collection: Record mortality at 24, 48, and 72 hours.

-

Replication: Replicate each treatment and the control three to five times.

This method evaluates the efficacy of compounds that are taken up and translocated by the plant.

-

Plant Treatment: Grow host plant seedlings (e.g., rice for N. lugens) in a hydroponic solution or soil. Apply the test compound to the hydroponic solution or as a soil drench.

-

Insect Exposure: After a set uptake period (e.g., 24 hours), enclose the treated seedlings with a cage and introduce adult planthoppers.

-

Data Collection: Assess mortality at regular intervals (e.g., daily for up to 96 hours).

-

Replication: Each treatment and control should have multiple replicates.

This is a standard method for assessing the efficacy of acaricides.

-

Host Plant Preparation: Use leaf discs from a suitable host plant (e.g., bean or cucumber for T. urticae).

-

Treatment Application: Dip the leaf discs in the test solutions and allow them to dry.

-

Mite Exposure: Place the treated discs on moistened cotton in a Petri dish and transfer a known number of adult female mites (e.g., 10-20) to each disc.

-

Data Collection: Record mortality after 48 and 72 hours.

-

Replication: Replicate each concentration and the control at least three to five times.

Data Analysis

Mortality data are corrected for control mortality using Abbott's formula. The corrected mortality data are then subjected to probit analysis to determine the LC50 values and their 95% confidence limits.

Visualizations

Diagrams are essential for communicating complex workflows and biological pathways.

Caption: A generalized workflow for insecticide preliminary screening.

Caption: A hypothetical signaling pathway for an insecticide's mode of action.

Conclusion

References

In Silico Modeling of Metoxadiazone Binding to a Putative Target: A Technical Guide

Affiliation: Google Research

Abstract

Metoxadiazone is a commercial insecticide whose precise molecular target and mechanism of action are not extensively documented in public literature. This technical guide presents a comprehensive, albeit hypothetical, in silico modeling workflow to investigate the binding of this compound to a plausible target protein: the carboxyltransferase (CT) domain of insect Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in fatty acid biosynthesis, a pathway essential for insect survival and a known target for various pesticides. This document provides detailed protocols for molecular docking and molecular dynamics simulations, structured data presentation for binding analysis, and visual representations of the pertinent biological pathway and experimental workflows. This guide is intended for researchers in computational chemistry, drug discovery, and pesticide development, offering a blueprint for the virtual screening and characterization of small molecule inhibitors.

Introduction

This compound, an oxadiazolone insecticide, is effective in controlling a range of agricultural pests.[1] However, its specific molecular target protein has not been definitively identified in publicly accessible research. To illustrate a robust computational approach for elucidating such interactions, this guide proposes a hypothetical target: insect Acetyl-CoA Carboxylase (ACC).

ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[2] This pathway is fundamental for the production of cellular membranes and energy storage. The inhibition of ACC disrupts these vital processes, leading to insect mortality. The enzyme's carboxyltransferase (CT) domain, which is responsible for transferring the carboxyl group to acetyl-CoA, is a known binding site for several classes of herbicides and is a plausible target for insecticides.[2][3][4]

Recent structural elucidation of the CT domain of ACC from the cabbage looper, Trichoplusia ni, provides a high-resolution model for in silico analysis.[5] This guide outlines a complete workflow for modeling the binding of this compound to this putative insect-specific target, from protein and ligand preparation to advanced simulation and binding energy calculations.

The Fatty Acid Synthesis Pathway and the Role of ACC

The synthesis of fatty acids is a fundamental anabolic pathway. Acetyl-CoA Carboxylase (ACC) plays a pivotal, regulatory role in this process. The diagram below illustrates the position of ACC in the fatty acid synthesis pathway.

Methodologies: In Silico Experimental Protocols

This section details the step-by-step computational procedures for modeling the interaction between this compound and the CT domain of Trichoplusia ni ACC.

In Silico Modeling Workflow

The overall workflow for the in silico analysis is depicted below. This process begins with data retrieval and preparation, proceeds through docking and simulation, and concludes with binding affinity analysis.

Protocol for Protein and Ligand Preparation

-

Protein Structure Retrieval: Obtain the cryo-EM structure of the Trichoplusia ni ACC CT domain from the Protein Data Bank (PDB).

-

Protein Preparation:

-

Load the PDB file into a molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro).

-

Remove all water molecules and any co-solvents or non-protein molecules.

-

Inspect the structure for missing residues or atoms and repair them if necessary.

-

Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4).

-

Assign partial charges using a standard force field (e.g., AMBER, CHARMM).

-

Perform a brief energy minimization to relieve any steric clashes.

-

-

Ligand Structure Retrieval: Obtain the 2D structure of this compound from a chemical database like PubChem.

-

Ligand Preparation:

-

Convert the 2D structure to a 3D conformation using a program like Open Babel or a molecular builder in a modeling suite.

-

Generate a low-energy conformer through energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

-

Protocol for Molecular Docking

-

Binding Site Definition:

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock Vina.

-

Specify the prepared protein receptor and ligand files as input.

-

Provide the coordinates and dimensions of the grid box.

-

Set the exhaustiveness parameter (e.g., to 16) to ensure a thorough search of the conformational space.

-

Execute the docking run.

-

-

Pose Analysis:

-

The software will output a set of binding poses ranked by their docking scores (binding affinities in kcal/mol).

-

Visually inspect the top-ranked poses to assess their interactions with the protein's active site residues. Look for hydrogen bonds, hydrophobic interactions, and other favorable contacts.

-

Select the pose with the best score and most plausible interactions for further analysis with molecular dynamics.

-

Protocol for Molecular Dynamics (MD) Simulation

This protocol is based on the GROMACS simulation package.[6]

-

System Setup:

-

Combine the coordinates of the protein (from the prepared PDB) and the selected this compound pose into a single complex file.

-

Generate the topology for the protein using the pdb2gmx tool in GROMACS, selecting a force field like AMBER99SB-ILDN.

-

Generate the topology for this compound using a tool like the CGenFF server for the CHARMM force field or ACPYPE for the AMBER force field.

-

Merge the protein and ligand topologies.

-

Define a simulation box (e.g., a cubic box with a 1.0 nm distance between the complex and the box edges).

-

Solvate the system with a water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge using the gmx genion tool.

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the system to remove steric clashes. This is typically run for about 50,000 steps or until convergence.

-

-

Equilibration:

-

Perform an NVT (constant number of particles, volume, and temperature) equilibration for 100 ps to stabilize the temperature of the system. Position restraints should be applied to the protein and ligand heavy atoms.

-

Perform an NPT (constant number of particles, pressure, and temperature) equilibration for 1 ns to stabilize the pressure and density. Position restraints are typically maintained.

-

-

Production MD:

-

Run the production MD simulation for at least 100 ns without position restraints. Save the trajectory and energy files at regular intervals (e.g., every 10 ps).

-

Protocol for Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to estimate the binding free energy from MD simulation trajectories.[7]

-

Trajectory Preparation:

-

Extract a set of snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.

-

-

MM/PBSA Calculation:

-

Use a tool like g_mmpbsa for GROMACS.

-

For each snapshot, the binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand) Where each G term is calculated as: G = E_MM + G_solvation - TΔS

-

E_MM includes bonded and non-bonded interactions from the molecular mechanics force field.

-

G_solvation is the sum of the polar (calculated with the Poisson-Boltzmann or Generalized Born model) and non-polar (often estimated from the solvent-accessible surface area) contributions.

-

TΔS is the conformational entropy change upon binding, which is computationally expensive and often omitted when comparing similar compounds.

-

-

-

Energy Decomposition:

-

Decompose the calculated binding free energy into contributions from individual residues in the binding site to identify key residues for the interaction.

-

Data Presentation

Quantitative data from in silico modeling should be presented in a clear, tabular format to facilitate comparison and interpretation. The following tables present hypothetical data for the binding of this compound to the insect ACC CT domain.

Table 1: Molecular Docking Results

| Compound Name | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues | Interaction Type |

| This compound | -8.5 | 1.5 | Tyr1750, Ile1789 | Hydrogen Bond, Hydrophobic |

| Val1825, Phe1828 | Hydrophobic | |||

| Control Inhibitor A | -9.2 | 0.5 | Tyr1750, Arg1824 | Hydrogen Bond, Pi-Cation |

| Control Inhibitor B | -7.8 | 5.2 | Ile1789, Leu1830 | Hydrophobic |

Table 2: Molecular Dynamics Simulation Stability Metrics

| System | Average RMSD (nm) | Average RMSF (nm) | Average Radius of Gyration (nm) |

| ACC CT Domain (Apo) | 0.25 ± 0.03 | 0.15 ± 0.05 | 2.18 ± 0.02 |

| ACC-Metoxadiazone | 0.28 ± 0.04 | 0.17 ± 0.06 | 2.20 ± 0.03 |

Table 3: MM/PBSA Binding Free Energy Analysis

| Energy Component | Contribution (kJ/mol) |

| Van der Waals Energy | -150.5 ± 8.2 |

| Electrostatic Energy | -45.8 ± 5.1 |

| Polar Solvation Energy | 120.3 ± 7.5 |

| Non-polar Solvation Energy | -15.7 ± 1.8 |

| ΔG_binding (MM/PBSA) | -91.7 ± 11.3 |

Visualization of Logical Relationships

Binding Analysis Logic

Conclusion

This technical guide has outlined a comprehensive in silico strategy to investigate the binding of the insecticide this compound to a hypothetical, yet plausible, molecular target: the carboxyltransferase domain of insect Acetyl-CoA Carboxylase. By leveraging publicly available protein structures and established computational methodologies, it is possible to generate detailed hypotheses about the binding mode, stability, and affinity of small molecules to their protein targets. The protocols and data presentation formats provided herein serve as a template for future research aimed at elucidating the mechanisms of action of existing pesticides or for the rational design of novel, more selective, and effective pest control agents. While the findings of such a study would be predictive, they provide a strong foundation for guiding subsequent experimental validation through enzyme inhibition assays and site-directed mutagenesis.

References

- 1. uniprot.org [uniprot.org]

- 2. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structure of the endogenous insect acetyl-coA carboxylase carboxyltransferase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. peng-lab.org [peng-lab.org]

The Environmental Fate and Degradation of Metoxadiazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the principles governing the environmental fate and degradation of the insecticide Metoxadiazone. However, there is a notable scarcity of publicly available, quantitative environmental fate data for this specific compound. Therefore, this guide also draws upon information from analogous compounds, such as oxadiazon, and general principles of pesticide science to provide a predictive assessment. All data derived from sources other than those explicitly citing this compound should be interpreted with caution.

Introduction

This compound, with the chemical name 5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, is an oxadiazolone insecticide.[1] Understanding its environmental fate—what happens to it after its application—is crucial for assessing its potential environmental impact and ensuring its safe use. The environmental fate of a pesticide is governed by a complex interplay of its physicochemical properties and various environmental processes, including degradation (biological and chemical), mobility, and transfer between environmental compartments (soil, water, and air).

This technical guide summarizes the known physicochemical properties of this compound, explores its likely degradation pathways and mobility in the environment, and provides an overview of the experimental protocols used to study these processes.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its inherent physical and chemical properties. Limited data is available for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀N₂O₄ | [1] |

| Molecular Weight | 222.20 g/mol | [1] |

| Water Solubility | 1000 mg/L (at 20°C, pH 7) | [1] |

| Physical State | Pale yellow to beige coloured crystalline powder | [1] |

A relatively high water solubility suggests that this compound may have the potential for mobility in aqueous environments.

Environmental Degradation

Pesticides in the environment are subject to degradation through various biotic and abiotic processes. These processes transform the parent compound into various metabolites, which may have different toxicity and mobility characteristics.

Biotic Degradation (Metabolism)

Microbial degradation is a primary pathway for the breakdown of many organic pesticides in soil and water.[2] While specific soil metabolism studies for this compound are not publicly available, studies on the related compound oxadiazon indicate that microbial degradation is a key dissipation mechanism. For oxadiazon, metabolites are formed through the alteration of the side chain.[3][4]

A study on the metabolism of this compound in rats indicated that the primary metabolic pathways involve hydrolysis of the oxadiazolone ring and demethylation of the methoxyphenyl group. It is plausible that similar enzymatic processes could be carried out by soil and aquatic microorganisms.

Abiotic Degradation

Hydrolysis: This chemical process involves the reaction of the pesticide with water, leading to the cleavage of chemical bonds.[5] The rate of hydrolysis is pH-dependent. While specific hydrolysis data for this compound is unavailable, the oxadiazolone ring structure can be susceptible to hydrolysis, particularly under alkaline conditions.[6]

Photodegradation (Photolysis): Sunlight can provide the energy to break down pesticide molecules, a process known as photodegradation or photolysis.[7] The rate and extent of photodegradation depend on the light absorption properties of the molecule and the intensity of solar radiation. Compounds with chromophores that absorb light in the environmentally relevant spectrum ( > 290 nm) are more susceptible to direct photolysis. The complex structure of this compound suggests it may absorb UV radiation and undergo photodegradation.

Hypothesized Degradation Pathway of this compound

Based on the known metabolism in rats and the chemical nature of the oxadiazolone ring, a plausible degradation pathway for this compound in the environment can be hypothesized. The initial steps likely involve the cleavage of the oxadiazolone ring via hydrolysis, followed by demethylation.

Caption: Hypothesized degradation pathway of this compound in the environment.

Environmental Fate and Mobility

The movement of a pesticide from its application site is a critical component of its environmental risk profile.

Soil Mobility

The mobility of a pesticide in soil is largely governed by its sorption (adsorption and absorption) to soil particles.[8] The key parameters used to describe sorption are the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Higher Koc values indicate stronger binding to soil organic matter and lower mobility.

Given its moderate water solubility, this compound may exhibit some mobility in soil, particularly in soils with low organic matter content. However, without experimentally determined Koc values, its leaching potential remains speculative. Studies on the analogous compound oxadiazon have shown it to have low mobility in soil.[9]

Fate in Aquatic Systems

Pesticides can enter aquatic systems through runoff, leaching, and spray drift. Once in the water, their fate is determined by processes such as hydrolysis, photolysis, and microbial degradation. The relatively high water solubility of this compound suggests it could be transported in runoff. Its persistence in aquatic environments would depend on the rates of these degradation processes.

Experimental Protocols

Standardized laboratory and field studies are conducted to determine the environmental fate of pesticides. The following are generalized protocols relevant to the assessment of this compound.

Soil Degradation Study

Objective: To determine the rate and pathway of pesticide degradation in soil under controlled aerobic conditions.

Methodology:

-

Soil Selection: Representative agricultural soils are collected and characterized (pH, organic carbon content, texture, etc.).

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a known concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity).

-

Sampling: Soil samples are collected at various time intervals.

-

Extraction: The soil is extracted with appropriate organic solvents to separate the parent compound and its metabolites from the soil matrix.

-

Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀).

Caption: General workflow for a soil degradation study.

Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of a pesticide as a function of pH.

Methodology:

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH values (typically pH 4, 7, and 9).

-